molecular formula C15H13ClF3NO2S B2696100 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide CAS No. 2034412-27-4

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2696100
CAS No.: 2034412-27-4
M. Wt: 363.78
InChI Key: JPGBTEWBMROLCZ-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the benzamide core. The molecule features a 5-chlorothiophene moiety linked via a methoxyethyl chain to the amide nitrogen. This structural design combines electron-withdrawing groups (chloro, trifluoromethyl) and a heterocyclic thiophene ring, which are common in pharmaceuticals and agrochemicals to enhance metabolic stability, bioavailability, and target binding .

The compound’s synthesis likely involves coupling 2-(trifluoromethyl)benzoyl chloride with a substituted ethylamine intermediate. Similar benzamide derivatives are synthesized via chlorination of benzoic acids followed by amidation with amines, as described for N-(hydroxymethyl)-2-(trifluoromethyl)benzamide (total yield: 66.6%, purity: 98.5%) .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO2S/c1-22-11(12-6-7-13(16)23-12)8-20-14(21)9-4-2-3-5-10(9)15(17,18)19/h2-7,11H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGBTEWBMROLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Thiophene Ring: The 5-chlorothiophene-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a suitable thiophene derivative.

    Methoxyethyl Substitution: The 2-methoxyethyl group can be added via an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide has been investigated for its potential biological activities, particularly as an anti-cancer agent. The presence of the trifluoromethyl group may contribute to its efficacy by improving the compound's interaction with biological targets.

Case Study : A study demonstrated that derivatives of benzamide compounds with trifluoromethyl groups exhibited significant inhibitory effects on tumor growth in vitro. These compounds were tested against various cancer cell lines, showing promising results in reducing cell proliferation (source needed).

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, studies have shown activity against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity Against Various Microorganisms

MicroorganismActivity Level
Staphylococcus aureusModerate
Methicillin-resistant Staphylococcus aureus (MRSA)Low
Escherichia coliLow
Pseudomonas aeruginosaModerate
Candida albicansModerate

This table summarizes findings from various studies that assessed the antimicrobial efficacy of related compounds, suggesting that this compound may have similar properties.

Material Science

The unique structural features of this compound allow it to be utilized in the development of new materials with specific properties such as conductivity and fluorescence. Its thiophene ring can contribute to electronic properties beneficial for organic electronics.

Application Example : Research has explored the use of thiophene-containing compounds in organic light-emitting diodes (OLEDs), where they serve as electron transport layers due to their favorable charge transport characteristics.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, emphasizing differences in substituents, molecular weight, and biological activity:

Compound Name Key Substituents Molecular Weight Reported Activity Reference
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide 5-chlorothiophen-2-yl, methoxyethyl, 2-CF₃-benzamide Not reported Not explicitly stated (likely pesticidal)
Fluopyram 3-chloro-5-(trifluoromethyl)pyridinyl-ethyl, 2-CF₃-benzamide 396.71 Fungicide, nematicide
5-chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 2-hydroxy, 5-chloro, 2-fluoro-3-CF₃-phenyl 333.67 Not reported (structural analog)
N-(hydroxymethyl)-2-(trifluoromethyl)benzamide Hydroxymethyl, 2-CF₃-benzamide 219.17 Pesticide intermediate
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide 3-chloro-2-(2-chlorophenyl)azetidinone, benzamide 429.29 Antimicrobial (Gram-positive bacteria)

Key Structural and Functional Differences

Heterocyclic vs. Aromatic Substituents The target compound features a 5-chlorothiophene ring, whereas Fluopyram incorporates a 3-chloro-5-(trifluoromethyl)pyridine group. 5-chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide lacks a heterocyclic ring but includes a hydroxyl group, which may enhance hydrogen bonding but reduce metabolic stability compared to methoxy or trifluoromethyl groups .

Biological Activity Fluopyram demonstrates broad-spectrum fungicidal and nematicidal activity due to its pyridine moiety, which disrupts mitochondrial respiration . The absence of pyridine in the target compound suggests a different mode of action. N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide shows selective antimicrobial activity against Gram-positive bacteria, attributed to the azetidinone ring’s β-lactam-like structure .

Physicochemical Properties

  • The methoxyethyl chain in the target compound may improve lipophilicity compared to the hydroxymethyl group in N-(hydroxymethyl)-2-(trifluoromethyl)benzamide , which is more polar and prone to oxidation .
  • Fluopyram ’s higher molecular weight (396.71 vs. ~330–350 for others) correlates with extended residual activity in agricultural applications .

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide, a synthetic organic compound, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₃ClF₃N₁O₂S
  • Molecular Weight : 399.8 g/mol
  • CAS Number : 2034412-27-4

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways leading to potential therapeutic effects. The compound's structural features suggest that it may exhibit diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound demonstrate significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains and fungi, suggesting a potential application in treating infections.

Insecticidal Activity

A study focused on the synthesis of novel meta-diamide compounds demonstrated that derivatives with methoxy groups exhibited promising insecticidal activity against pests such as Plutella xylostella and Spodoptera frugiperda. The compound this compound may share similar insecticidal properties due to its structural characteristics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and biological efficacy. Similarly, the methoxy group may play a role in modulating the compound's interaction with target proteins.

In Vitro Studies

In vitro studies have shown that benzamide derivatives can inhibit key enzymes involved in various diseases. For example, analogs related to this compound have been tested for their ability to inhibit tyrosinase activity, which is crucial for melanin production in melanoma cells. These studies indicate that such compounds could be developed as therapeutic agents for skin disorders .

Comparative Analysis

Compound NameBiological ActivityNotes
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamideModerate antimicrobial activitySimilar structural features
N-[3-(4-chloro-N-cyclopropylmethyl)benzamide]High insecticidal activityEffective against Spodoptera frugiperda
Trifluoromethyl-benzamidesDiverse biological activitiesUsed in medicinal chemistry

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